molecular formula C19H18N4O4S B6572800 2-[(4-ethoxyphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021224-89-4

2-[(4-ethoxyphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6572800
CAS No.: 1021224-89-4
M. Wt: 398.4 g/mol
InChI Key: CEUZHEYIHRQRJE-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a thiadiazoloquinazolinone derivative characterized by a 4-ethoxyphenylamino substituent at the 2-position and methoxy groups at the 7- and 8-positions of the quinazolinone core. This compound belongs to a class of fused heterocycles known for diverse pharmacological activities, including antimicrobial, antitumor, and anti-HIV properties . Its structural uniqueness lies in the combination of electron-donating ethoxy and methoxy groups, which may influence its biological potency and pharmacokinetic profile.

Properties

IUPAC Name

2-(4-ethoxyanilino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-4-27-12-7-5-11(6-8-12)20-18-22-23-17(24)13-9-15(25-2)16(26-3)10-14(13)21-19(23)28-18/h5-10H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUZHEYIHRQRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The thiadiazolo[2,3-b]quinazolin-5-one scaffold is highly modifiable, with substituents on the 2-position (arylamino group) and quinazolinone ring critically determining activity. Key analogs include:

Compound Name R Group (2-Position) 7,8-Substituents Key Biological Activities Source
Target Compound 4-ethoxyphenylamino dimethoxy Inferred: Potential antibacterial/antiviral [10]
2-(4-Methoxyphenylamino)-analog (USP/VA-1) 4-methoxyphenylamino Not specified Antibacterial (E. coli), comparable to amoxicillin [4]
2-Methyl-analog (USP/VA-2) methyl Not specified Anti-HIV-2 (ROD strain) [4]
2-(3-Chloro-4-fluorophenylamino)-analog 3-chloro-4-fluorophenylamino dimethoxy Inferred: Structural similarity [9]
2-(4-Methylphenylamino)-analog (BI89819) 4-methylphenylamino dimethoxy Inferred: Bioactivity under investigation [11]

Key Observations :

  • Electron-Donating vs. This could improve bioavailability but may reduce solubility . Halogenated analogs (e.g., 3-chloro-4-fluorophenylamino in BG15474) introduce electron-withdrawing effects, which may enhance target binding but reduce metabolic stability .
  • Steric Considerations :
    • The ethoxy group’s larger size compared to methyl (USP/VA-2) or methoxy (USP/VA-1) may hinder binding in sterically constrained active sites, as seen in anti-HIV assays where smaller substituents like methyl showed higher activity .
Antibacterial Activity
  • USP/VA-1 (4-methoxyphenylamino) and USP/VA-2 (methyl) demonstrated antibacterial activity against E. coli, comparable to amoxicillin . The ethoxy analog’s activity remains unconfirmed but may follow similar trends due to shared electron-donating substituents.
Anti-HIV Activity
  • USP/VA-2 (methyl) exhibited the highest anti-HIV-2 activity, suggesting smaller substituents favor viral inhibition . The ethoxy group’s bulkiness may reduce efficacy, though this requires experimental validation.
Antituberculosis Activity
  • A propylthio-substituted analog showed selective anti-Mtb activity, attributed to hydrophobic interactions with InhA residues . The ethoxy group’s moderate hydrophobicity may offer a balance between activity and solubility, but nitro- or fluoro-substituted analogs displayed reduced potency .

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